![molecular formula C20H20FNO4 B601697 (S)-3-((R)-5-(4-氟苯基)-5-羟基戊酰基)-4-苯基恶唑烷-2-酮 CAS No. 528565-93-7](/img/structure/B601697.png)
(S)-3-((R)-5-(4-氟苯基)-5-羟基戊酰基)-4-苯基恶唑烷-2-酮
描述
The compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one oxygen and one nitrogen atom . They have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxazolidinone ring, along with the presence of fluorophenyl and phenyl groups. The stereochemistry at the 3rd and 5th positions is indicated by the (S) and ® prefixes respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazolidinone ring and the fluorophenyl group. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase its stability and lipophilicity .科学研究应用
依泽替米贝中间体的合成
(S)-3-((R)-5-(4-氟苯基)-5-羟基戊酰基)-4-苯基恶唑烷-2-酮的一个重要应用是在依泽替米贝(一种胆固醇吸收抑制剂)的合成中。为此,人们开发了高效的酶促方法,例如脂肪酶催化的反应。通过酯交换和水解反应合成的该化合物的 S-非对映体对于生产依泽替米贝至关重要 (Singh、Goel、Rai 和 Banerjee,2013 年)。另一种方法涉及使用羰基还原酶和葡萄糖脱氢酶,从而产生高转化率和非对映体过量 (Liu 等人,2017 年)。
晶体结构分析
该化合物的晶体结构已经过研究,揭示了不对称单元中三个标题化合物分子和两个溶剂水分子。这项研究有助于了解其分子几何构型和潜在相互作用 (Wang 等人,2017 年)。
抗菌剂研究
尽管结构略有不同,但相关的恶唑烷酮化合物已被评估其作为抗菌剂的潜力。例如,U-100592 和 U-100766 等恶唑烷酮已显示出对各种临床重要病原体的体外抗菌活性 (Zurenko 等人,1996 年)。这表明恶唑烷酮衍生物在医学研究中具有更广泛的潜力。
合成工艺改进
人们一直在努力改进以该化合物为中间体的依泽替米贝的合成工艺。这些改进旨在提高产率、减少原材料消耗并简化工业规模生产,这表明该化合物在制药生产中的重要性 (Jian,2012 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCC[C@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
528565-93-7 | |
Record name | (S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。